An In-depth Technical Guide to the Chemical Properties of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione
An In-depth Technical Guide to the Chemical Properties of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally related analogues to construct a scientifically grounded, predictive profile. The guide covers the molecule's structural features, a proposed synthetic pathway, predicted reactivity, and a detailed spectroscopic analysis. This document aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related heterocyclic compounds, providing a solid foundation for future experimental work.
Introduction: The Enigmatic Potential of a Novel Scaffold
The 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione scaffold represents an intriguing, yet largely unexplored, chemical entity. The fusion of a partially saturated pyridine ring, in the form of a lactam, with a cyclohexanedione moiety creates a rigid, three-dimensional structure with a unique distribution of electron density and hydrogen bonding capabilities. While its specific applications are yet to be defined, the broader class of isoquinoline and its hydrogenated derivatives are known to be privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide seeks to bridge the current knowledge gap by providing a predictive yet robust framework for understanding the chemical behavior of this promising molecule.
Molecular and Physicochemical Profile
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is a compact, bicyclic molecule with the fundamental properties outlined in the table below.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| CAS Number | 56053-57-7 | [2] |
| SMILES Notation | C1CC2=CC(=O)NC=C2C(=O)C1 | [2] |
| Predicted LogP | ~ 0.5 - 1.0 | Predictive |
| Predicted pKa (acidic) | ~ 18-20 (N-H) | Predictive |
| Predicted pKa (basic) | ~ -2 to -4 (carbonyl oxygens) | Predictive |
| Predicted Solubility | Sparingly soluble in water, soluble in polar organic solvents | Predictive |
The molecule's structure features a vinylogous amide (enaminone) within the lactam ring and a β-dicarbonyl system in the six-membered carbocyclic ring. This arrangement suggests a propensity for enolization and a rich reactive profile.
Proposed Synthetic Pathway: A Strategic Approach to a Novel Scaffold
Diagram of Proposed Synthetic Workflow
Caption: A proposed two-part synthetic workflow for 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione.
Step-by-Step Experimental Protocol (Proposed)
Part 1: Synthesis of Cyclohexane-1,3-dione (A Key Intermediate)
-
Michael Addition: Diethyl malonate is reacted with acrolein in the presence of a base such as sodium ethoxide to form diethyl 2-formyl-1,1-cyclopropanedicarboxylate. This reaction proceeds via a tandem Michael addition-intramolecular cyclization.
-
Decarboxylative Ring Expansion: The resulting cyclopropane derivative is subjected to acidic hydrolysis and heating. This promotes a decarboxylation and ring expansion to yield cyclohexane-1,3-dione.[3]
Part 2: Construction of the Fused Lactam Ring
-
Enamine Formation: Cyclohexane-1,3-dione is reacted with ammonia or ammonium acetate to form the corresponding enamine, 3-aminocyclohex-2-en-1-one. This transformation is typically achieved by heating the reactants in a suitable solvent like ethanol or toluene with azeotropic removal of water.[4]
-
Condensation and Cyclization: The enamine intermediate is then condensed with diethyl malonate. This reaction, when heated, is expected to proceed via an initial acylation of the enamine nitrogen followed by an intramolecular Dieckmann-like condensation to form the six-membered lactam ring. Subsequent decarboxylation would yield the target molecule, 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione.[5][6]
Predicted Chemical Reactivity: A Tale of Two Rings
The reactivity of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione is dictated by the interplay of its two key functional motifs: the cyclic enone within the lactam ring and the β-dicarbonyl system of the carbocycle.
Diagram of Predicted Reactive Sites
Caption: Key predicted reactive sites on the 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione scaffold.
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Reactivity of the Enone System: The α,β-unsaturated ketone within the lactam ring is susceptible to nucleophilic attack at the β-position (C4a) via a Michael-type addition.[7][8][9] This reactivity allows for the introduction of a wide range of substituents. The double bond can also undergo photochemical isomerization.[10]
-
Reactivity of the β-Dicarbonyl System: The 1,3-dione functionality in the carbocyclic ring will exist in equilibrium with its enol tautomer.[3] The acidic protons at the C7 position can be removed by a base to generate an enolate, which can then react with various electrophiles, enabling α-functionalization.
-
Lactam Reactivity: The lactam (cyclic amide) bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.[11][12] It can also be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding cyclic amine.
-
N-H Acidity: The proton on the nitrogen atom is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
Predicted Spectroscopic Profile: Deciphering the Molecular Signature
A detailed spectroscopic analysis is crucial for the characterization of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione. The following tables provide a predicted spectroscopic profile based on data from structurally similar compounds.[13][14][15][16][17]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.5 | br s | 1H | N-H | The amide proton is expected to be a broad singlet due to quadrupole broadening and exchange. |
| ~ 5.5 - 6.0 | s | 1H | C4-H | The vinylic proton of the enaminone system is expected to be a singlet. |
| ~ 2.8 - 3.0 | t | 2H | C5-H₂ | Methylene protons adjacent to the carbocyclic ketone. |
| ~ 2.4 - 2.6 | t | 2H | C6-H₂ | Methylene protons β to both carbonyl groups. |
| ~ 2.1 - 2.3 | m | 2H | C7-H₂ | Methylene protons α to the carbocyclic ketone. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 - 205 | C8=O | Ketone carbonyl carbon. |
| ~ 165 - 175 | C3=O | Lactam carbonyl carbon. |
| ~ 150 - 160 | C4a | Quaternary carbon of the enaminone. |
| ~ 100 - 110 | C4 | Vinylic carbon of the enaminone. |
| ~ 95 - 105 | C8a | Quaternary carbon at the ring junction. |
| ~ 35 - 45 | C7 | Methylene carbon α to the ketone. |
| ~ 30 - 40 | C5 | Methylene carbon adjacent to the ketone. |
| ~ 20 - 30 | C6 | Methylene carbon. |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3400 | Medium, Broad | N-H stretch |
| ~ 1710 - 1730 | Strong | C=O stretch (ketone) |
| ~ 1650 - 1670 | Strong | C=O stretch (lactam) |
| ~ 1600 - 1620 | Medium | C=C stretch (enone) |
Predicted Mass Spectrometry Data
| Ion | m/z |
| [M]⁺˙ | 163.06 |
| [M+H]⁺ | 164.07 |
| [M+Na]⁺ | 186.05 |
Potential Applications: A Scaffold for Discovery
Given the prevalence of the isoquinoline core in bioactive molecules, 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione holds potential as a versatile building block in drug discovery and materials science. Its rigid structure and multiple points for functionalization make it an attractive scaffold for the synthesis of compound libraries for high-throughput screening. Potential areas of application could include the development of novel kinase inhibitors, anti-inflammatory agents, or central nervous system-active compounds.
Conclusion: A Call for Experimental Exploration
This technical guide has provided a comprehensive, albeit predictive, overview of the chemical properties of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione. By leveraging data from related structures and fundamental principles of organic chemistry, we have proposed a plausible synthetic route, mapped out its likely reactivity, and predicted its key spectroscopic features. While this guide offers a solid foundation for researchers, it is imperative that these predictions are validated through rigorous experimental investigation. The synthesis and characterization of this novel scaffold will undoubtedly open new avenues for chemical exploration and the discovery of new molecules with valuable properties.
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